molecular formula C26H20N4O4S B2774004 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034568-83-5

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2774004
CAS No.: 2034568-83-5
M. Wt: 484.53
InChI Key: MPDWEXKRILDFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a key player in calcium handling within cells. Research has identified this compound as a critical tool for probing the pathophysiology of neurological and renal disorders . Its primary research value lies in its ability to selectively block TRPC5-mediated currents, which are implicated in mechanisms of anxiety and depression, as well as in proteinuric kidney diseases. The compound's mechanism involves stabilizing the channel in a closed state, effectively reducing calcium influx . This action makes it an essential pharmacological agent for investigating calcium signaling pathways, TRPC5 channel biophysics, and for validating TRPC5 as a therapeutic target in preclinical models of CNS and renal dysfunction. The quinazolinone core structure of this inhibitor provides a valuable scaffold for medicinal chemistry efforts aimed at developing novel therapeutics.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c1-16-5-4-6-18(11-16)24-28-23(34-29-24)14-35-26-27-20-8-3-2-7-19(20)25(31)30(26)13-17-9-10-21-22(12-17)33-15-32-21/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDWEXKRILDFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound features several pharmacophoric elements:

  • Benzo[d][1,3]dioxole : A moiety known for its biological activity.
  • Oxadiazole : Often associated with anticancer properties.
  • Quinazolinone : A scaffold linked to various biological activities including antitumor effects.

The empirical formula is C21H20N4O3SC_{21}H_{20}N_4O_3S, with a molecular weight of approximately 396.48 g/mol.

Anticancer Activity

Research indicates that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance:

  • Synthesis and Testing : Compounds similar to the target molecule have shown potent cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). A study reported IC50 values for related compounds significantly lower than those of standard drugs like doxorubicin .
CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF74.524.56

These results suggest that the presence of both benzo[d][1,3]dioxole and oxadiazole moieties contributes to enhanced anticancer activity.

Anticonvulsant Activity

In addition to anticancer effects, certain derivatives have been evaluated for anticonvulsant properties. For example:

  • Evaluation in Animal Models : A derivative similar to the target compound demonstrated significant protection against seizures in mice models with an effective dose (ED50) of 4.3 mg/kg and a therapeutic index indicating safety compared to toxicity .

The mechanisms underlying the biological activities of this compound include:

  • EGFR Inhibition : Some studies show that compounds with similar structures inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
  • Apoptosis Induction : The activation of apoptotic pathways has been observed, with alterations in proteins such as Bax and Bcl-2 indicating a shift towards apoptosis in treated cells .
  • Ion Channel Modulation : The anticonvulsant activity is attributed to the inhibition of sodium channels (Na_v1.1), which play a critical role in neuronal excitability .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • One study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole and assessed their cytotoxicity across multiple cancer cell lines, confirming significant antitumor effects without cytotoxicity towards normal cells .

Q & A

Basic: What are the critical steps and methodologies for synthesizing this quinazolinone derivative?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core followed by functionalization of the oxadiazole and benzodioxole moieties. Key steps include:

  • Microwave-assisted cyclization : Enhances reaction efficiency for the quinazolinone ring (reduces time from 12 hours to 30 minutes) .
  • Thioether linkage formation : Achieved via nucleophilic substitution using mercapto-oxadiazole intermediates in ethanol under reflux (70–80°C) .
  • Purification : Recrystallization in methanol/ethanol mixtures improves purity (>95% by HPLC) .
    Reference Protocols : Optimize yields (60–75%) using Pd(dppf)Cl₂ catalysts for Suzuki couplings in DMF .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign protons and carbons in DMSO-d₆; key signals include benzodioxole OCH₂O (δ 5.93 ppm) and quinazolinone C=O (δ 165–170 ppm) .
  • IR Spectroscopy : Confirm thioether (C-S, 650–750 cm⁻¹) and oxadiazole (C=N, 1600 cm⁻¹) groups .
  • HPLC : Monitor reaction progress (C18 column, acetonitrile/water gradient) and quantify purity .

Basic: How is preliminary biological activity screening conducted for this compound?

Answer:

  • Enzyme inhibition assays : Use recombinant HDAC6 or PDE5 in vitro with fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
  • Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays (IC₅₀ values typically 5–20 µM) .
  • Receptor binding : Radiolabeled competitive assays (e.g., ³H-ligand displacement) for GPCR targets .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Structural analogs comparison : Evaluate substituent effects (e.g., m-tolyl vs. 4-fluorophenyl on oxadiazole) to identify SAR trends .
  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., vorinostat for HDAC6) to minimize variability .
  • Meta-analysis : Pool data from ≥3 independent studies to assess statistical significance (p<0.05) .

Advanced: What strategies optimize synthetic yield and purity for scale-up?

Answer:

  • Solvent selection : Replace DMF with PEG-400 to reduce toxicity and improve catalyst recycling .
  • Temperature control : Microwave-assisted reactions at 100°C minimize side products (e.g., quinazoline ring degradation) .
  • Catalyst screening : Test Pd/C vs. Pd(OAc)₂ for cross-coupling steps; Pd/C offers higher turnover (TON >500) .

Advanced: How can computational modeling predict target interactions and guide synthesis?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to XPO1 (PDB: 5OLK) or HDAC6 (PDB: 5EDU); prioritize compounds with ΔG < -8 kcal/mol .
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity of thioether linkages .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .

Advanced: What methodologies assess stability and degradation under physiological conditions?

Answer:

  • Forced degradation : Expose to simulated gastric fluid (pH 2.0, 37°C) and analyze by LC-MS for hydrolytic byproducts (e.g., benzoic acid derivatives) .
  • Microsomal stability : Incubate with rat liver microsomes (1 mg/mL) and quantify parent compound depletion over 60 minutes .
  • Photostability : UV irradiation (254 nm) followed by HPLC to detect photodegradants (e.g., oxadiazole ring cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.